Lipophilicity Modulation: Achieving a Balanced cLogP Window vs. Methyl and Trifluoromethyl Analogs
The lipophilicity of 3-(difluoromethyl)imidazo[1,5-a]pyrazine, as estimated by its cLogP, occupies a strategic middle ground compared to its 3-methyl and 3-trifluoromethyl counterparts. This moderate lipophilicity is crucial for balancing membrane permeability with aqueous solubility, a key driver in ADME optimization .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 1.2 |
| Comparator Or Baseline | 3-Methylimidazo[1,5-a]pyrazine (cLogP ≈ 0.8) and 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine (cLogP ≈ 2.1) |
| Quantified Difference | Approximately +0.4 log units higher than the methyl analog and -0.9 log units lower than the trifluoromethyl analog. |
| Conditions | Calculated using XLogP3 algorithm; values for comparators derived from PubChem (XLogP3) and ChemSrc database entries [1]. |
Why This Matters
This specific cLogP range is often targeted for oral bioavailability, and selecting the difluoromethyl analog provides a pre-optimized starting point for medicinal chemistry campaigns, avoiding the need for extensive synthetic iteration to modulate lipophilicity.
- [1] PubChem. Imidazo(1,5-a)pyrazine. XLogP3-AA Property Value 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1-5-a_pyrazine View Source
